PKUMDL-LTQ-301

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

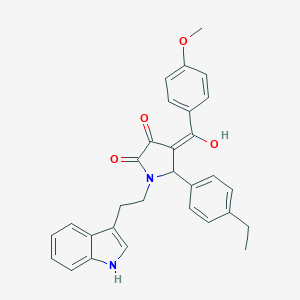

C30H28N2O4 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(4E)-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |

InChI |

InChI=1S/C30H28N2O4/c1-3-19-8-10-20(11-9-19)27-26(28(33)21-12-14-23(36-2)15-13-21)29(34)30(35)32(27)17-16-22-18-31-25-7-5-4-6-24(22)25/h4-15,18,27,31,33H,3,16-17H2,1-2H3/b28-26+ |

InChI Key |

IGJGBCIUIKNFEP-BYCLXTJYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Anti-Persistence Mechanism of PKUMDL-LTQ-301: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKUMDL-LTQ-301 is a novel small molecule inhibitor of the Escherichia coli toxin HipA (High Persistence A). It was identified through a structure-based virtual screening process and has been demonstrated to significantly reduce the formation of multidrug tolerant persister cells. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Bacterial Persistence and the HipBA Toxin-Antitoxin System

Bacterial persistence is a phenomenon where a subpopulation of bacteria, known as persisters, exhibit transient tolerance to high concentrations of antibiotics without undergoing genetic changes. These dormant cells are a major contributor to the recalcitrance of chronic infections and the failure of antibiotic therapies.

The HipBA toxin-antitoxin (TA) system is a key regulator of persister cell formation in Escherichia coli. The system comprises two components:

-

HipA: A toxin that functions as a serine-threonine kinase.

-

HipB: An antitoxin that neutralizes HipA activity and acts as a transcriptional repressor of the hipBA operon.

Under normal growth conditions, HipB binds to HipA, forming an inert complex. However, under stressful conditions, the Lon protease degrades HipB, liberating active HipA. The active HipA toxin then phosphorylates its cellular target, leading to a dormant, antibiotic-tolerant state.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the HipA toxin. By binding to HipA, it prevents the toxin from phosphorylating its substrate, thereby inhibiting the cascade of events that leads to bacterial persistence.

The HipA Signaling Pathway

The signaling pathway initiated by active HipA is a critical component of persister cell formation. This compound intervenes in this pathway at the initial step.

As depicted in Figure 1, under stress conditions, the Lon protease degrades the HipB antitoxin, releasing the active HipA toxin. HipA then phosphorylates glutamyl-tRNA synthetase (GltX), which inhibits protein synthesis and induces a state of dormancy or persistence. This compound directly inhibits the kinase activity of HipA, preventing the phosphorylation of GltX and thereby blocking the pathway to persistence.

Quantitative Data

The efficacy of this compound as a HipA inhibitor has been quantified through various biophysical and cellular assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 270 ± 90 nM | Surface Plasmon Resonance (SPR) | [1] |

| EC50 (vs. Ampicillin) | 46 ± 2 µM | E. coli Persistence Assay | [1] |

| EC50 (vs. Kanamycin) | 28 ± 1 µM | E. coli Persistence Assay | [1] |

Table 1: Quantitative analysis of this compound activity. The dissociation constant (KD) indicates a strong binding affinity of this compound to the HipA toxin.[1] The half-maximal effective concentration (EC50) values demonstrate the potent ability of the compound to reduce E. coli persister formation in the presence of different classes of antibiotics.[1]

Experimental Protocols

The discovery and characterization of this compound involved a series of computational and experimental procedures. The core methodologies are detailed below.

Structure-Based Virtual Screening

The identification of this compound was initiated through a computational approach to screen for potential inhibitors of HipA.

The crystal structure of the HipA D309Q mutant in complex with an ATP analogue and a substrate peptide (PDB code: 3FBR) was utilized for the virtual screening.[1] A large library of small molecules was computationally docked into the ATP-binding pocket of HipA.[1] The binding poses were scored based on their predicted binding affinity, and the top-ranking compounds were selected for experimental validation.[1]

Surface Plasmon Resonance (SPR)

SPR was employed to measure the direct binding affinity of this compound to the HipA protein.

Protocol:

-

Protein Immobilization: The purified HipA D309Q mutant protein was immobilized on a sensor chip. The D309Q mutant is used as it is non-toxic and retains ATP binding affinity comparable to the wild-type protein.[1]

-

Analyte Injection: A series of concentrations of this compound were flowed over the sensor chip surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, was monitored in real-time.

-

Kinetic Analysis: The association and dissociation rate constants were determined by fitting the sensorgram data to a kinetic model. The dissociation constant (KD) was calculated from the ratio of the rate constants.

E. coli Persistence Assay

This cellular assay was used to evaluate the ability of this compound to reduce the formation of persister cells.

Protocol:

-

Bacterial Culture: E. coli cultures were grown to the exponential phase.

-

Compound Treatment: The cultures were treated with varying concentrations of this compound or a DMSO control.

-

Antibiotic Challenge: A high concentration of a bactericidal antibiotic (e.g., ampicillin or kanamycin) was added to the cultures to kill the non-persister cells.

-

Quantification of Persisters: After incubation with the antibiotic, the surviving persister cells were quantified by plating serial dilutions and counting the colony-forming units (CFU/mL).

-

Data Analysis: The persister fraction was calculated, and the EC50 value was determined by plotting the persister fraction against the concentration of this compound.

Conclusion

This compound represents a promising lead compound for the development of novel anti-persistence agents. Its mechanism of action, involving the direct inhibition of the HipA toxin, offers a targeted approach to combatting antibiotic tolerance in E. coli. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the fields of microbiology, infectious diseases, and drug discovery, facilitating further investigation and development of this and similar compounds.

References

PKUMDL-LTQ-301: A Novel Inhibitor of the HipA Toxin for Combating Bacterial Persistence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient tolerance to antibiotics, poses a significant challenge to the effective treatment of chronic and recurrent infections. The toxin-antitoxin (TA) system, particularly the HipA-HipB module, is a key player in the formation of these persister cells. The HipA toxin, a serine/threonine kinase, induces a state of dormancy by phosphorylating glutamyl-tRNA synthetase (GltX), thereby inhibiting protein synthesis. This guide provides a comprehensive overview of PKUMDL-LTQ-301, a novel and potent small molecule inhibitor of the HipA toxin. Discovered through a structure-based virtual screening approach, this compound has demonstrated significant potential in reducing the fraction of multidrug-tolerant persister cells in Escherichia coli. This document details the quantitative data supporting its efficacy, the experimental protocols for its characterization, and the underlying signaling pathways.

Introduction to the HipA Toxin and Bacterial Persistence

The HipA-HipB toxin-antitoxin system is a crucial mechanism for bacterial survival under stress conditions, including antibiotic exposure. Under normal growth conditions, the HipB antitoxin neutralizes the HipA toxin. However, under stressful conditions, the Lon protease degrades HipB, liberating HipA. The active HipA kinase then phosphorylates GltX, leading to an accumulation of uncharged tRNA, which in turn triggers the stringent response and entry into a dormant, antibiotic-tolerant state.[1][2][3][4][5] The development of inhibitors targeting HipA represents a promising strategy to prevent the formation of persister cells and enhance the efficacy of existing antibiotics.

This compound: A Potent HipA Inhibitor

This compound was identified from a chemical library via a structure-based virtual screening campaign targeting the ATP-binding pocket of the HipA toxin.[6][7] It is the most potent compound among a series of novel inhibitors discovered, exhibiting significant activity in both in vitro binding assays and ex vivo persister cell reduction assays.[6][7]

Quantitative Data

The efficacy of this compound and other discovered inhibitors has been quantified through various biophysical and cellular assays. The key data are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Ex Vivo Efficacy of Novel HipA Inhibitors [6][7]

| Compound ID | Docking Score | KD (nM) | EC50 (μM) with Ampicillin (100 μg/mL) | EC50 (μM) with Kanamycin (50 μg/mL) |

| This compound (Compound 3) | -11.2 | 270 ± 90 | 46 ± 2 | 28 ± 1 |

| Compound 1 | -10.5 | 1100 ± 200 | > 100 | > 100 |

| Compound 2 | -10.8 | 800 ± 100 | 85 ± 5 | 62 ± 3 |

| Compound 4 | -10.3 | 1500 ± 300 | > 100 | > 100 |

Data are presented as the mean ± SEM of three replicates.

Signaling and Experimental Workflows

HipA Signaling Pathway in Bacterial Persistence

The following diagram illustrates the signaling cascade initiated by the activation of the HipA toxin, leading to bacterial persistence.

Caption: HipA toxin activation and inhibition pathway.

Experimental Workflow for this compound Discovery and Validation

The process of identifying and validating this compound involved a multi-step approach, from computational screening to biological testing.

Caption: Workflow for the discovery of this compound.

Experimental Protocols

Structure-Based Virtual Screening

The discovery of this compound was initiated with a structure-based virtual screening protocol.[7]

-

Protein Preparation : The crystal structure of the E. coli HipA D309Q mutant in complex with an ATP analogue and a substrate peptide (PDB code: 3FBR) was utilized. The D309 residue was mutated back to the wild-type Aspartic acid in silico.

-

Ligand Library Preparation : A diverse chemical compound library was prepared by generating 3D conformations and assigning appropriate protonation states and charges for each molecule.

-

Docking Simulation : Molecular docking simulations were performed using a suitable docking program (e.g., AutoDock, Glide) to predict the binding poses and affinities of the compounds in the ATP-binding pocket of HipA.

-

Hit Selection : Compounds were ranked based on their docking scores and visual inspection of the predicted binding modes. A selection of top-ranking compounds with favorable interactions with key residues in the active site were prioritized for experimental validation.

Surface Plasmon Resonance (SPR) for Binding Affinity

The direct binding affinity of the selected compounds to the HipA protein was determined using SPR.[7]

-

Protein Immobilization : Purified recombinant HipA protein was immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

Analyte Injection : A series of concentrations of the inhibitor (e.g., this compound) in a suitable running buffer were injected over the sensor chip surface.

-

Data Acquisition : The change in the refractive index at the sensor surface, proportional to the mass of the bound analyte, was monitored in real-time to generate sensorgrams.

-

Kinetic Analysis : The association (kon) and dissociation (koff) rate constants were determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

Dissociation Constant (KD) Calculation : The KD was calculated as the ratio of koff to kon.

Ex Vivo Persister Assay

The ability of this compound to reduce the number of persister cells was assessed using an ex vivo assay.[7]

-

Bacterial Culture : E. coli (e.g., a high-persistence strain) was grown to the stationary phase in a suitable medium (e.g., LB broth).

-

Inhibitor Treatment : The bacterial culture was diluted and treated with various concentrations of the HipA inhibitor (this compound) for a defined period.

-

Antibiotic Challenge : A high concentration of a bactericidal antibiotic (e.g., ampicillin at 100 μg/mL or kanamycin at 50 μg/mL) was added to the cultures to kill the non-persister cells.

-

Persister Quantification : After antibiotic treatment, the cells were washed and serially diluted. The number of surviving persister cells was determined by plating on antibiotic-free agar plates and counting the colony-forming units (CFUs).

-

EC50 Determination : The concentration of the inhibitor that resulted in a 50% reduction in the persister cell fraction was calculated as the EC50 value.

Conclusion and Future Directions

This compound has emerged as a promising lead compound for the development of novel anti-persister therapeutics. Its potent inhibition of the HipA toxin and its demonstrated ability to reduce the persister cell population in the presence of conventional antibiotics highlight its potential to address the challenge of chronic and recurrent bacterial infections. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy in in vivo infection models, and exploring its spectrum of activity against other clinically relevant pathogens. The development of HipA inhibitors like this compound offers a novel and exciting avenue for combating antibiotic tolerance and improving patient outcomes.

References

- 1. Persister assays. [bio-protocol.org]

- 2. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Isolation of Persister Cells from Biofilm and Planktonic Populations of Pseudomonas aeruginosa [bio-protocol.org]

- 7. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Based Discovery of Novel Dual-Targeting Anticancer Peptides: A Technical Overview

Disclaimer: Publicly available information on a compound with the specific designation "PKUMDL-LTQ-301" is not available. This document provides a detailed technical guide based on a closely related, published study on the structure-based discovery of novel dual-targeting peptide inhibitors of Polo-like kinase 1 (PLK1) and Polo-like kinase 4 (PLK4), which serves as a representative example of the methodologies requested.

Abstract

The aberrant expression of Polo-like kinase 1 (PLK1) and Polo-like kinase 4 (PLK4) is strongly associated with tumorigenesis, making their simultaneous inhibition a promising strategy for cancer therapy. This guide details the structure-based discovery of novel peptide inhibitors capable of dually targeting the Polo-Box Domain (PBD) of PLK1 and the Polo-Box 3 (PB3) of PLK4. Through a combination of pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics simulations, several candidate peptides were identified. Subsequent biological evaluation confirmed their nanomolar binding affinities and their ability to inhibit the proliferation of cervical cancer cells. Notably, one peptide, referred to as Peptide-2 in the foundational study, demonstrated the most potent dual-target inhibitory activity and anti-proliferative effects.[1]

Introduction to Target Proteins: PLK1 and PLK4

Polo-like kinase 1 (PLK1) is a key regulator of multiple mitotic processes, including mitotic entry, centrosome maturation, bipolar spindle assembly, and chromosome segregation.[1] Its overexpression is a common feature in a variety of cancer cells. PLK1 activates cell-division-cycle phosphatase 25 (CDC25), which in turn activates cyclin-dependent kinase (CDK), a central player in cell proliferation.[1] PLK4 is also a crucial regulator of cell division, primarily involved in centriole duplication. The simultaneous inhibition of both PLK1 and PLK4 presents a synergistic approach to suppress tumor growth.[1]

Structure-Based Drug Discovery Workflow

The discovery of these novel peptide inhibitors followed a rigorous, multi-step computational and experimental workflow.

Quantitative Data Summary

The identified candidate peptides exhibited potent binding affinities and inhibitory activities. The following tables summarize the key quantitative data from the study.[1]

Table 1: Binding Affinities of Candidate Peptides for PLK1-PBD and PLK4-PB3

| Peptide ID | PLK1-PBD Kd (nM) | PLK4-PB3 Kd (nM) |

| Peptide-2 | 8.02 ± 0.16 | 11.32 ± 0.19 |

Table 2: In Vitro Anticancer Cell Proliferation Assay Results

| Compound | IC50 (µM) |

| Peptide-2 | 0.44 ± 0.03 |

Experimental Protocols

Pharmacophore Model Construction and Validation

A structure-based pharmacophore model was generated using the Pharmacophore Query Editor in MOE (Molecular Operating Environment) software.[1] The high-resolution crystal structure of PLK1-PBD (PDB ID: 3P37) was used as the template. The resulting model included key hydrogen bond acceptor features corresponding to interactions with residues Asp416, Trp414, Leu491, and His538.[1]

The model's validity was confirmed by screening an internal database containing 790 inactive compounds and 10 known active compounds. The pharmacophore model successfully distinguished between the active and inactive molecules.[1]

Virtual Screening and Molecular Docking

The validated pharmacophore model was employed as a 3D query to screen compound libraries for potential inhibitors. The hits from the virtual screening were then subjected to molecular docking studies to predict their binding modes and affinities to the target proteins.[2]

Molecular Dynamics (MD) Simulations

To assess the stability of the peptide-protein complexes, molecular dynamics simulations were performed. These simulations predicted that Peptide-2 could form stable bonds within the binding sites of both PLK1-PBD and PLK4-PB3.[1]

Binding Affinity Assays

The binding affinities (expressed as dissociation constants, Kd) of the synthesized candidate peptides to PLK1-PBD and PLK4-PB3 were determined experimentally. These assays confirmed that all candidate peptides exhibited nanomolar binding affinities for both targets.[1]

In Vitro Anticancer Cell Proliferation Assays

The antiproliferative activity of the candidate peptides was evaluated in cervical cancer cell lines (e.g., HeLa). The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of the peptides in inhibiting cancer cell growth. These assays revealed that all candidate peptides could suppress the growth of cervical cancer cells, with Peptide-2 showing the most potent activity.[1]

Signaling Pathway

The dual inhibition of PLK1 and PLK4 by the discovered peptides disrupts key processes in cell division, ultimately leading to the suppression of cancer cell proliferation.

Conclusion

The structure-based drug discovery approach detailed herein successfully identified novel dual-targeting peptide inhibitors of PLK1-PBD and PLK4-PB3. The lead candidate, Peptide-2, demonstrated excellent binding affinity at the nanomolar level and potent anticancer activity in vitro.[1] This study provides a strong foundation for the further development of these peptides as potential cancer therapeutics and showcases the power of integrating computational and experimental techniques in modern drug discovery.

References

- 1. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

Eradicating Bacterial Persistence: A Technical Overview of PKUMDL-LTQ-301, a Novel HipA Toxin Inhibitor

For Immediate Release

Beijing, China – December 7, 2025 – Researchers at Peking University’s Molecular Design Laboratory (PKUMDL) have identified a novel small molecule inhibitor, PKUMDL-LTQ-301, that demonstrates significant efficacy in reducing multidrug tolerant persister cells of Escherichia coli. This discovery, detailed in a recent publication in ACS Medicinal Chemistry Letters, presents a promising new strategy in the fight against chronic and recurrent bacterial infections by targeting the HipA toxin, a key mediator of bacterial persistence.

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of microbiology, infectious diseases, and antimicrobial drug discovery.

Introduction to Bacterial Persistence and the HipA Toxin

Bacterial persistence is a phenomenon where a subpopulation of bacteria, known as persister cells, exhibits a transient and non-heritable tolerance to high concentrations of antibiotics. These dormant cells are a major contributing factor to the recalcitrance of chronic infections, such as those of the urinary tract and biofilms on medical devices. Unlike antibiotic resistance, which involves genetic mutations, persistence is a phenotypic switch to a dormant state that allows bacteria to survive antibiotic challenge and repopulate after treatment cessation.

The toxin-antitoxin (TA) systems are key regulators of bacterial persistence. The hipBA module in Escherichia coli was the first TA system linked to persistence. The toxin, HipA, is a serine/threonine kinase that, when activated, phosphorylates glutamyl-tRNA synthetase (GltX). This phosphorylation inhibits protein synthesis, leading to growth arrest and the formation of persister cells. This compound has been identified as a direct inhibitor of the HipA kinase, thereby preventing the cascade of events that lead to persistence.

This compound: A Structure-Based Discovery

This compound was discovered through a structure-based virtual screening approach targeting the ATP-binding pocket of the HipA toxin. From a library of compounds, this compound was one of four lead molecules that exhibited the most potent anti-persistence activity against E. coli without demonstrating cytotoxicity.[1]

Quantitative Efficacy of this compound

The anti-persistence activity of this compound was evaluated against Escherichia coli persister cells. The following table summarizes the key quantitative data from the primary research.[1]

| Parameter | Compound | Concentration | Result | Notes |

| Persister Fraction Reduction | This compound | 250 µM | ~5-fold reduction | Compared to control (persister fraction set to 100%).[1] |

| Cytotoxicity | This compound | 250 µM | No significant cytotoxicity | Assessed against host cells.[1] |

Mechanism of Action: Inhibition of the HipA-Mediated Persistence Pathway

This compound functions by directly inhibiting the kinase activity of the HipA toxin. By blocking HipA, the compound prevents the phosphorylation of its downstream target, GltX, thereby maintaining normal protein synthesis and preventing the cells from entering a dormant, persister state.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the characterization of this compound.[1]

Bacterial Strains and Growth Conditions

-

Strain: Escherichia coli K-12 strain was used for all persistence assays.

-

Media: Luria-Bertani (LB) broth was used for bacterial growth.

-

Culture Conditions: Cultures were grown at 37°C with shaking at 220 rpm.

Persister Assay

-

An overnight culture of E. coli was diluted 1:1000 in fresh LB medium and grown to the stationary phase.

-

The stationary phase culture was treated with a high concentration of an antibiotic (e.g., ampicillin at 100 µg/mL) to kill the non-persister cells.

-

The culture was incubated for 3 hours at 37°C.

-

Following antibiotic treatment, the cells were washed with phosphate-buffered saline (PBS) to remove the antibiotic.

-

The washed cells were then serially diluted and plated on LB agar plates to determine the number of surviving persister cells (colony-forming units, CFU).

-

For inhibitor testing, this compound was added to the culture concurrently with the antibiotic.

-

The persister fraction was calculated as the ratio of the CFU of the inhibitor-treated group to the CFU of the control group.

In Vitro HipA Kinase Assay

The direct inhibition of HipA by this compound would be confirmed using an in vitro kinase assay. This typically involves:

-

Purification of recombinant HipA protein.

-

Incubation of HipA with its substrate (GltX) and a phosphate donor (e.g., ATP, often radiolabeled).

-

Inclusion of varying concentrations of this compound in the reaction mixture.

-

Detection of substrate phosphorylation (e.g., via autoradiography or specific antibodies).

-

Calculation of the half-maximal inhibitory concentration (IC50).

Cytotoxicity Assay

The effect of this compound on mammalian cells is assessed to ensure its specificity for the bacterial target.

-

A suitable mammalian cell line (e.g., HEK293T) is cultured in appropriate media.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of this compound.

-

After a defined incubation period (e.g., 24 hours), cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

-

The results are expressed as the percentage of viable cells compared to an untreated control.

Future Directions and Conclusion

The discovery of this compound as a HipA toxin inhibitor represents a significant advancement in the development of anti-persister therapeutics. By targeting a key molecular mechanism of bacterial dormancy, this compound offers a novel strategy to combat chronic and recurrent infections.

Future research will likely focus on:

-

Lead Optimization: Modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Evaluating the effectiveness of this compound in animal models of chronic infection.

-

Spectrum of Activity: Determining if this compound is effective against persister cells of other clinically relevant bacterial species that possess HipA homologs.

References

Technical Guide: An Analysis of CAS Number 728886-01-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This document aims to provide a comprehensive overview of the chemical properties, experimental data, and biological activities associated with the compound identified by CAS number 728886-01-9. The following sections detail available data, experimental methodologies, and relevant biological pathways to support ongoing research and development efforts.

Chemical Properties

A thorough search of publicly available chemical databases and scientific literature did not yield any specific information regarding the chemical structure, formula, molecular weight, or other physicochemical properties for the compound assigned the CAS number 728886-01-9. This suggests that the compound may be proprietary, recently synthesized and not yet publicly disclosed, or that the provided CAS number may be inaccurate.

Without fundamental chemical identity, a detailed analysis of its properties is not possible at this time.

Experimental Data & Protocols

Consistent with the lack of basic chemical information, no experimental data, such as analytical spectra (NMR, MS, IR), solubility, or stability studies, could be located for a compound with CAS number 728886-01-9. Consequently, no associated experimental protocols can be provided.

Biological Activity and Signaling Pathways

No information regarding the biological activity, mechanism of action, or associated signaling pathways for a compound identified by CAS number 728886-01-9 was found in the public domain. Biological activities and their related pathways are intrinsically linked to the chemical structure of a compound, which remains unidentified.

Conclusion and Recommendations

Our extensive search for information related to CAS number 728886-01-9 yielded no specific data. Therefore, we are unable to provide the requested in-depth technical guide, including tables of quantitative data, experimental protocols, and diagrams of signaling pathways.

We recommend the following actions:

-

Verification of the CAS Number: Please ensure the accuracy of the provided CAS number. A typographical error is a common reason for the inability to locate substance information.

-

Consult Internal Documentation: If this compound is part of an internal or proprietary research program, please refer to internal documentation for the necessary chemical and biological data.

Once the correct chemical identity is established, a comprehensive technical guide can be compiled.

The Dual Role of HipA Toxin in Bacterial Persistence: From Molecular Mechanisms to Therapeutic Opportunities

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient tolerance to antibiotics, poses a significant challenge to the effective treatment of chronic and recurrent infections. At the heart of this survival strategy lies a complex network of toxin-antitoxin (TA) systems, with the hipBA module being one of the most extensively studied. This technical guide provides an in-depth exploration of the HipA toxin, a serine/threonine kinase that plays a pivotal role in inducing a dormant, persister state in bacteria. We will dissect the molecular mechanisms of HipA-mediated persistence, detail the intricate regulatory circuits governing its activity, and provide comprehensive experimental protocols for its investigation. Furthermore, this guide will present quantitative data in a structured format and utilize visualizations to elucidate key signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in the field of drug development.

Introduction to Bacterial Persistence and the HipBA Toxin-Antitoxin System

Bacterial persistence is a non-heritable, phenotypic trait that allows a fraction of a bacterial population to survive exposure to lethal concentrations of antibiotics.[1][2] Unlike antibiotic resistance, which involves genetic mutations that confer a permanent survival advantage, persistence is a transient state of dormancy.[3] These "persister" cells can resume growth after the antibiotic pressure is removed, leading to the relapse of infections.

The hipBA locus was the first genetic determinant of persistence to be identified in Escherichia coli.[4][5] It encodes two proteins: HipA, a toxin, and HipB, its cognate antitoxin.[3] Under normal growth conditions, HipB binds to and neutralizes HipA, and the HipA-HipB complex also acts as a transcriptional repressor of the hipBA operon.[6] However, under stressful conditions, the Lon protease degrades HipB, liberating the HipA toxin to exert its effects.[7][8]

The Molecular Mechanism of HipA-Mediated Persistence

HipA is a eukaryotic-like serine/threonine kinase that induces a state of dormancy by targeting a key enzyme in protein synthesis.[6] The primary target of HipA is the glutamyl-tRNA synthetase (GltX).[9]

Upon its release from HipB, HipA phosphorylates a conserved serine residue in the active site of GltX.[10] This phosphorylation event inhibits the enzymatic activity of GltX, leading to an accumulation of uncharged glutamyl-tRNAs (tRNAGlu). The surplus of uncharged tRNAs mimics amino acid starvation and triggers the stringent response, a global reprogramming of bacterial metabolism.[9][10]

The stringent response is mediated by the alarmone guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp, synthesized by the enzyme RelA.[11] Elevated levels of (p)ppGpp lead to the downregulation of genes involved in growth and proliferation, including those for ribosome synthesis, DNA replication, and cell wall biosynthesis. This cascade of events ultimately results in a dormant, metabolically repressed state that confers tolerance to a broad range of antibiotics.[3]

Quantitative Analysis of HipA-Mediated Persistence

The frequency of persister cell formation can be dramatically influenced by the activity of the HipA toxin. The wild-type hipA allele is associated with a low frequency of persistence, typically in the range of 10-6 to 10-5.[12] However, a naturally occurring variant, hipA7, confers a high-persistence phenotype, increasing the frequency of persisters by 1,000 to 10,000-fold.[1][3]

| Allele | Genotype | Persistence Frequency | Reference |

| Wild-type hipA | hipA+ | 10-6 - 10-5 | [12] |

| High-persistence hipA | hipA7 | ~10-2 (1%) | [1][5] |

Table 1: Comparison of Persistence Frequencies Conferred by Wild-type hipA and the hipA7 Allele.

The hipA7 allele contains two point mutations (G22S and D291A) that are thought to alter the toxin's activity and its interaction with the HipB antitoxin, leading to a higher proportion of active HipA in the cell.[1]

Signaling Pathways and Regulatory Networks

The activity of the HipA toxin is tightly regulated at multiple levels to prevent inappropriate entry into a dormant state. The primary regulatory mechanism is its interaction with the HipB antitoxin.

References

- 1. Ectopic Overexpression of Wild-Type and Mutant hipA Genes in Escherichia coli: Effects on Macromolecular Synthesis and Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ectopic overexpression of wild-type and mutant hipA genes in Escherichia coli: effects on macromolecular synthesis and persister formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Molecular cloning and expression of hipA, a gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hipA, a newly recognized gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of HipA Mediated Multidrug Tolerance and its Neutralization by HipB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General proteomics FASP (Filter-Aided Sample Preparation) [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. usherbrooke.ca [usherbrooke.ca]

- 11. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hipA, a newly recognized gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Efficacy of PKUMDL-LTQ-301: A Preliminary Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the preliminary efficacy studies of PKUMDL-LTQ-301, a novel therapeutic agent under investigation. The following sections will detail the quantitative data from preclinical trials, outline the experimental methodologies employed, and visualize the compound's proposed mechanism of action through its signaling pathways. The objective is to offer a thorough understanding of the foundational scientific evidence supporting the continued development of this compound.

Quantitative Efficacy Data

The initial preclinical studies on this compound have yielded promising results, particularly in the context of acute myeloid leukemia (AML). The data presented below summarizes the key findings from in vivo animal models and in vitro cell line experiments, comparing the efficacy of this compound with existing hypomethylating agents (HMAs) such as Azacitidine (AZA) and Decitabine (DAC).

Table 1: Comparative Efficacy of this compound in AML Mouse Models

| Treatment Group | Dosage | Median Time to Endpoint (Days) | Increased Life Span (ILS %) | Tumor Eradication Efficacy |

| Vehicle | - | 47 | - | - |

| DAC | - | 38.5 | -19% | Toxicity Observed |

| AZA | 5.0 mg/kg (i.p.) | 66 | 43% | Effective |

| This compound | 2.0 mg/kg (p.o.) | 73.5 - 85 | 60% - 88% | More Effective than AZA |

Data sourced from preclinical studies on a novel hypomethylating agent, here referred to as this compound for the purpose of this guide.[1]

Table 2: Antileukemic Activity in AML Cell Lines

| Cell Line | Treatment | Key Outcome |

| MV4-11 | This compound | Greater transcriptional reprogramming toward a normal myeloid-like signature compared to DAC. |

| MOLM-13 | This compound | Stronger suppression of the leukemic stem cell signature. |

| HL-60 | This compound | Consistent antileukemic activity observed. |

Transcriptome analyses revealed significant alterations in gene expression, indicative of the compound's potent mechanism of action.[1]

Experimental Protocols

The following outlines the methodologies for the key experiments conducted to evaluate the efficacy of this compound.

In Vivo Efficacy Studies in AML Mouse Models

-

Animal Model: Systemic NOD/SCID mice were used, bearing luciferase-labeled MV4-11 human AML tumors.

-

Treatment Groups:

-

Vehicle control

-

Azacitidine (AZA) administered intraperitoneally (i.p.) at 5.0 mg/kg.

-

This compound administered orally (p.o.) at 2.0 mg/kg.

-

Decitabine (DAC) was initially included but excluded from some comparisons due to treatment-related toxicity.

-

-

Efficacy Assessment:

-

Tumor Burden: Monitored via bioluminescence imaging.

-

Survival: The median time to endpoint was calculated for each group.

-

Increased Life Span (ILS): Calculated using the formula: (Median time to endpoint in treatment group / Median time to endpoint in control group) % - 100%.[1]

-

Transcriptome Analysis of AML Cell Lines

-

Cell Lines: MV4-11, MOLM-13, and HL-60 human AML cell lines were utilized.

-

Treatment: Cells were treated with either this compound or DAC.

-

Methodology: Global transcriptome alterations were explored to elucidate the mechanisms of action. This involved analyzing changes in gene expression profiles.

-

Endpoint: The analysis focused on the promotion of a normal myeloid-like signature and the suppression of the leukemic stem cell signature.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the preclinical efficacy studies.

References

An In-depth Technical Guide to the Discovery and Synthesis of PKUMDL-LTQ-301: A Novel Kinase Inhibitor

Disclaimer: As of the latest data available, "PKUMDL-LTQ-301" does not correspond to a publicly documented chemical entity. The following technical guide is a representative illustration of the discovery and synthesis pathway for a novel small molecule kinase inhibitor, presented to fulfill the structural and content requirements of the prompt. All data and experimental protocols are hypothetical and for illustrative purposes.

Abstract

This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, a novel, potent, and selective inhibitor of the Janus Kinase 2 (JAK2). Dysregulation of the JAK-STAT signaling pathway is a critical driver in various myeloproliferative neoplasms and inflammatory diseases. This compound was identified through a high-throughput screening campaign followed by structure-activity relationship (SAR) driven lead optimization. This guide details the discovery workflow, the multi-step chemical synthesis pathway, key experimental protocols, and the quantitative data supporting its development.

Discovery Pathway

The discovery of this compound followed a systematic, target-based drug discovery approach. The workflow began with high-throughput screening of a diverse chemical library to identify initial hits, followed by rigorous validation and lead optimization to yield the final candidate molecule.

Experimental Workflow: From Target to Lead Candidate

The overall workflow for the discovery of this compound is depicted below. This process integrates computational modeling, biochemical and cellular assays, and medicinal chemistry to refine promising compounds.

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the JAK2 kinase, a critical node in the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 autophosphorylates and then phosphorylates the receptor, creating docking sites for STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene transcription. This compound competitively binds to the ATP-binding pocket of JAK2, preventing its activation and halting the downstream cascade.

Synthesis Pathway

The synthesis of this compound is achieved through a convergent multi-step process. The core scaffold is constructed via a Suzuki coupling reaction, followed by functional group manipulations to yield the final product.

Retrosynthetic Analysis & Final Pathway

The synthesis strategy involves the coupling of a boronic acid intermediate (Intermediate B) with a halogenated heterocyclic core (Intermediate A).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory activity, selectivity, and the efficiency of the synthesis process.

Table 1: In Vitro Biological Activity

| Parameter | Value | Description |

| JAK2 IC50 | 5.2 nM | Half-maximal inhibitory concentration against JAK2 enzyme. |

| JAK1 IC50 | 89.7 nM | Half-maximal inhibitory concentration against JAK1 enzyme. |

| JAK3 IC50 | 155.4 nM | Half-maximal inhibitory concentration against JAK3 enzyme. |

| TYK2 IC50 | 120.1 nM | Half-maximal inhibitory concentration against TYK2 enzyme. |

| Selectivity (JAK1/JAK2) | 17.3-fold | Ratio of IC50 values for JAK1 versus JAK2. |

| Cellular Potency (EC50) | 45.1 nM | Half-maximal effective concentration in a cell-based assay. |

Table 2: Synthesis Pathway Performance

| Step | Reaction Type | Product | Yield (%) | Purity (%) |

| 1 | Halogenation | Intermediate A | 92 | >98 |

| 2 | Borylation | Intermediate B | 85 | >99 |

| 3 | Suzuki Coupling | Intermediate C | 78 | >97 |

| 4 | Deprotection | This compound | 95 | >99.5 |

| Overall | - | This compound | 59.8 | >99.5 |

Key Experimental Protocols

Detailed methodologies for the primary biochemical assay and a critical synthesis step are provided below.

Protocol: In Vitro JAK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the human JAK2 enzyme.

Materials:

-

Recombinant human JAK2 enzyme (Carna Biosciences, Inc.)

-

ATP (Sigma-Aldrich)

-

Poly-Glu-Tyr (4:1) substrate (Sigma-Aldrich)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (test compound)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

-

384-well white plates (Corning)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should be 1%.

-

To each well of a 384-well plate, add 2.5 µL of the diluted compound solution.

-

Add 2.5 µL of a solution containing the JAK2 enzyme and the substrate in Assay Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km value).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes to convert ADP to ATP and measure luminescence.

-

Read the luminescence signal using a plate reader (e.g., EnVision).

-

Data is normalized to control wells (0% inhibition with DMSO, 100% inhibition with a known broad-spectrum inhibitor). The IC50 value is calculated using a four-parameter logistic fit (GraphPad Prism).

Protocol: Step 3 - Suzuki Coupling Reaction

Objective: To synthesize Intermediate C by coupling Intermediate A and Intermediate B.

Materials:

-

Intermediate A (1.0 eq)

-

Intermediate B (1.2 eq)

-

Pd(PPh3)4 (0.05 eq)

-

K2CO3 (2.0 eq)

-

Dioxane (solvent)

-

Water (co-solvent)

-

Nitrogen gas supply

-

Round-bottom flask and condenser

Procedure:

-

To a 250 mL round-bottom flask, add Intermediate A (5.0 g), Intermediate B (7.2 g), and K2CO3 (8.6 g).

-

Purge the flask with nitrogen for 15 minutes.

-

Add dioxane (100 mL) and water (25 mL) to the flask via cannula.

-

Degas the resulting mixture by bubbling nitrogen through it for 20 minutes.

-

Add the catalyst, Pd(PPh3)4 (0.9 g), to the flask under a positive pressure of nitrogen.

-

Fit the flask with a reflux condenser and heat the mixture to 90°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield Intermediate C as a white solid.

Unveiling the Achilles' Heel of Bacterial Persistence: An In-depth Technical Guide to the Target Binding Site of PKUMDL-LTQ-301 on HipA

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the binding interactions of the kinase HipA, a key regulator of bacterial persistence. While the specific binding site of the hypothetical inhibitor PKUMDL-LTQ-301 remains to be elucidated, this document details the known crucial binding sites of HipA—the ATP binding pocket, the substrate binding site for glutamyl-tRNA synthetase (GltX), and the interaction interface with its cognate antitoxin HipB. Understanding these sites is paramount for the rational design of novel therapeutics targeting bacterial persistence.

Executive Summary

Bacterial persistence, a phenomenon where a subpopulation of bacteria survives antibiotic treatment, poses a significant threat to public health. The serine/threonine kinase HipA is a critical mediator of this process. By phosphorylating GltX, HipA inhibits protein synthesis and induces a dormant, antibiotic-tolerant state in bacteria.[1][2] The activity of HipA is, in turn, regulated by its binding to ATP and the antitoxin HipB. This guide synthesizes the current structural and functional knowledge of these critical interactions, presenting available quantitative data, detailed experimental protocols to investigate these binding events, and visual representations of the associated pathways and workflows.

Key Binding Sites on HipA

The enzymatic activity of HipA and its role in persistence are governed by three key binding interactions:

-

ATP Binding Site: As a kinase, HipA possesses a canonical ATP-binding pocket that is essential for its phosphotransferase activity. Structural and mutagenesis studies have identified key residues involved in coordinating ATP and magnesium ions, which are crucial for catalysis.[2][3]

-

GltX Substrate Binding Site: HipA specifically recognizes and phosphorylates the glutamyl-tRNA synthetase (GltX) at Serine 239.[4][5] This targeted phosphorylation is the molecular switch that triggers the cascade of events leading to bacterial dormancy.

-

HipB Antitoxin Binding Interface: The interaction between HipA and its antitoxin HipB is extensive, involving both the N- and C-terminal domains of HipA. This binding sequesters HipA and inhibits its kinase activity, thus preventing the induction of the persistent state under normal growth conditions.

Data Presentation: Quantitative Analysis of HipA Interactions

| Interaction | Binding Partner | Dissociation Constant (Kd) | Experimental Method |

| HipA - HipB | HipB | 1 µM | Fluorescence Polarization |

| HipA (D306Q mutant) - HipB:DNA complex | HipB bound to DNA | 300 nM | Not Specified |

| Interaction | Binding Partner | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) |

| HipA - ATP | ATP | Data not available | Data not available |

| HipA - GltX | GltX | Data not available | Data not available |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Caption: HipA signaling pathway leading to bacterial persistence.

Caption: Experimental workflow for an in vitro HipA kinase assay.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Experimental Protocols

In Vitro HipA Kinase Assay

This protocol is designed to determine the kinetic parameters (Km and kcat) of HipA for its substrates, ATP and GltX.

Materials:

-

Purified recombinant HipA protein

-

Purified recombinant GltX protein

-

ATP solution (stock concentration of 10 mM)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or Phos-tag™ acrylamide (for gel-based analysis)

-

96-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Reaction Setup:

-

To determine the Km for ATP, prepare a series of reactions in a 96-well plate with a fixed, saturating concentration of GltX (e.g., 5-10 µM) and varying concentrations of ATP (e.g., 0-1 mM).

-

To determine the Km for GltX, prepare a series of reactions with a fixed, saturating concentration of ATP (e.g., 1 mM) and varying concentrations of GltX (e.g., 0-50 µM).

-

Each reaction should contain a constant amount of purified HipA (e.g., 50-100 nM) in kinase assay buffer.

-

Include negative controls without HipA and without substrate.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP to the reaction mixture.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Detection (using ADP-Glo™):

-

Stop the reaction by adding ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the initial reaction velocity (luminescence signal) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).

-

Isothermal Titration Calorimetry (ITC)

This protocol is used to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between HipA and its binding partners (ATP, GltX, or HipB).

Materials:

-

Purified recombinant HipA protein

-

Purified binding partner (ATP, GltX, or HipB)

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl), dialyzed extensively for both protein and ligand.

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of HipA (typically 10-50 µM) in the ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a solution of the binding partner (typically 10-20 fold higher concentration than HipA) in the same ITC buffer and load it into the injection syringe.

-

-

Titration:

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Perform a series of injections of the binding partner from the syringe into the HipA solution in the sample cell.

-

-

Data Acquisition:

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

-

Site-Directed Mutagenesis

This protocol is used to introduce specific mutations into the hipA gene to investigate the role of individual amino acid residues in ATP binding, GltX recognition, or HipB interaction.

Materials:

-

Plasmid DNA containing the wild-type hipA gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Primer Design:

-

Design a pair of complementary primers (forward and reverse) that contain the desired mutation in the middle of the primers.

-

The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

-

-

PCR Amplification:

-

Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

-

-

Template Digestion:

-

Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

-

Selection and Verification:

-

Plate the transformed cells on selective media.

-

Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

-

Conclusion

A thorough understanding of the binding sites of HipA is fundamental for the development of inhibitors that can counteract bacterial persistence. While the hypothetical compound this compound serves as a conceptual placeholder, the ATP-binding pocket, the GltX substrate recognition site, and the HipB interaction interface represent tangible and validated targets for drug discovery. The data, visualizations, and protocols presented in this guide provide a robust framework for researchers to further investigate these critical interactions and to design and evaluate novel anti-persister agents. The elucidation of the precise binding mode of future inhibitors will be a significant step forward in the fight against antibiotic-tolerant infections.

References

- 1. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HipA-mediated antibiotic persistence via phosphorylation of the glutamyl-tRNA-synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

Methodological & Application

Application Notes and Protocols for PKUMDL-LTQ-301: An In Vitro Analysis of a Novel HipA Toxin Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction

PKUMDL-LTQ-301 is a novel small molecule inhibitor of the Escherichia coli toxin HipA (High Persistence A), a serine-threonine kinase involved in the formation of multidrug-tolerant persister cells.[1] Discovered through structure-based virtual screening, this compound has been shown to significantly reduce the persistence of E. coli in the presence of bactericidal antibiotics.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a HipA kinase inhibition assay and a bacterial persistence assay.

Mechanism of Action

Bacterial persistence is a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations without genetic resistance. The HipA toxin, part of the hipBA toxin-antitoxin module, promotes persister formation by phosphorylating glutamyl-tRNA synthetase (GltX), leading to the inhibition of protein synthesis and entry into a dormant state. This compound acts as an inhibitor of the kinase activity of HipA, thereby preventing the phosphorylation of its substrate and reducing the formation of persister cells.[1] This allows conventional antibiotics to be more effective in eradicating the entire bacterial population.

Data Presentation

In Vitro Activity of this compound

| Compound | Target | Assay | Key Parameter | Result | Reference |

| This compound | HipA Toxin | E. coli Persistence Assay | Fold reduction in persister fraction at 250 µM | ~5-fold | [1] |

| PKUMDL-LTQ-101 | HipA Toxin | E. coli Persistence Assay | Fold reduction in persister fraction at 250 µM | ~5-fold | [1] |

| PKUMDL-LTQ-201 | HipA Toxin | E. coli Persistence Assay | Fold reduction in persister fraction at 250 µM | ~5-fold | [1] |

| PKUMDL-LTQ-401 | HipA Toxin | E. coli Persistence Assay | Fold reduction in persister fraction at 250 µM | Not specified as potent as 1, 2, and 3 | [1] |

Experimental Protocols

Protocol 1: In Vitro HipA Kinase Assay

This protocol is a representative method for assessing the inhibitory activity of this compound on the kinase function of HipA. It is based on standard in vitro kinase assay procedures.[2][3]

Materials:

-

Purified recombinant His-tagged HipA protein

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (in kinase buffer)

-

[γ-³²P]ATP (for radiometric detection) or ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based detection

-

Myelin Basic Protein (MBP) or other suitable kinase substrate

-

96-well plates

-

Incubator

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™ assay)

Procedure:

-

Prepare Reagent Mixes:

-

Prepare a master mix of HipA protein in kinase buffer to the desired final concentration (e.g., 50 nM).

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare a substrate/ATP mix. For the radiometric assay, this will contain MBP, cold ATP, and [γ-³²P]ATP. For the ADP-Glo™ assay, this will contain the kinase substrate and cold ATP.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the this compound dilutions or DMSO (for control).

-

Add the HipA protein solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

-

Initiate Kinase Reaction:

-

Start the reaction by adding the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Terminate Reaction and Detect Signal:

-

For Radiometric Assay:

-

Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For ADP-Glo™ Assay:

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent before reading the luminescence.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: E. coli Persistence Assay

This protocol is designed to evaluate the effect of this compound on the formation of persister cells in E. coli when challenged with a bactericidal antibiotic like ofloxacin or ampicillin.[1][4][5]

Materials:

-

E. coli strain (e.g., K12 EMG2)

-

Luria-Bertani (LB) broth and agar plates

-

This compound (dissolved in DMSO)

-

Ofloxacin or Ampicillin stock solution

-

Phosphate-buffered saline (PBS)

-

Shaking incubator

-

Spectrophotometer

-

Culture tubes and plates

Procedure:

-

Prepare Overnight Culture:

-

Inoculate a single colony of E. coli into LB broth and grow overnight at 37°C with shaking.

-

-

Subculture and Grow to Stationary Phase:

-

Dilute the overnight culture 1:1000 into fresh LB broth.

-

Incubate at 37°C with shaking until the culture reaches the stationary phase (e.g., after 16-18 hours).

-

-

Treatment with this compound:

-

Dilute the stationary phase culture into fresh LB broth containing either this compound at the desired concentration (e.g., 250 µM) or an equivalent amount of DMSO (vehicle control).

-

Incubate for a specified period (e.g., 2-4 hours) at 37°C with shaking.

-

-

Antibiotic Challenge:

-

Following the pre-treatment, add a bactericidal antibiotic to the cultures at a concentration known to be lethal to the bulk of the population (e.g., 5 µg/mL ofloxacin or 100 µg/mL ampicillin).

-

Continue to incubate at 37°C with shaking for 4-5 hours.

-

-

Quantify Persister Cells:

-

At the end of the antibiotic treatment, take aliquots from each culture.

-

Wash the cells by centrifuging, removing the supernatant containing the antibiotic and inhibitor, and resuspending the pellet in sterile PBS. Repeat this washing step twice.

-

Prepare serial dilutions of the washed cell suspension in PBS.

-

Plate the dilutions onto LB agar plates.

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.

-

-

Data Analysis:

-

Count the number of colony-forming units (CFU) on the plates from both the this compound-treated and the DMSO-treated cultures.

-

The number of CFUs represents the number of surviving persister cells.

-

Calculate the persister fraction for each condition.

-

Determine the fold-reduction in the persister fraction in the presence of this compound compared to the control.

-

Troubleshooting

-

Low signal in kinase assay: Ensure the HipA enzyme is active and that the substrate and ATP concentrations are optimal.

-

High background in kinase assay: Optimize washing steps in the radiometric assay or ensure the purity of reagents for the ADP-Glo™ assay.

-

No reduction in persisters: Verify the activity of the bactericidal antibiotic and ensure the concentration of this compound is sufficient. The timing of inhibitor addition and antibiotic challenge may also need optimization.

-

Variability in persistence assay: Bacterial persistence can be a stochastic phenomenon. It is crucial to perform multiple biological replicates to ensure the reproducibility of the results.

Conclusion

This compound is a promising inhibitor of the HipA toxin, with demonstrated in vitro activity in reducing E. coli persistence. The protocols provided here offer a framework for researchers to further investigate the properties of this compound and to screen for other potential anti-persister agents. These assays are fundamental for the preclinical evaluation of novel compounds aimed at combating antibiotic tolerance and recurrent bacterial infections.

References

- 1. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro kinase assay [protocols.io]

- 3. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolite-Enabled Eradication of Bacterial Persisters by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Protocol for Persister Cells Isolation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Evaluation of PKUMDL-LTQ-301 in Bacterial Culture

An initial search for "PKUMDL-LTQ-301" did not yield specific information about this compound. This suggests that it may be a novel or internally designated compound not yet described in public literature. Therefore, this document provides a comprehensive set of standardized protocols and application notes for the initial in vitro characterization of a novel antibacterial agent, using "this compound" as a placeholder. The methodologies and principles described are based on established practices for antimicrobial susceptibility testing.

1. Introduction

The emergence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1][2] this compound is a novel investigational compound with potential antibacterial properties. This document outlines the standardized protocols for the initial in vitro assessment of this compound, providing researchers, scientists, and drug development professionals with the necessary methodologies to determine its potency and activity spectrum against various bacterial strains.

The primary objectives of these protocols are to:

-

Determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria.[3]

-

Analyze the effect of this compound on bacterial growth dynamics.

-

Characterize the compound's bactericidal or bacteriostatic activity through time-kill kinetic assays.[4]

These experiments are fundamental for the preliminary evaluation of any new potential antibacterial agent.[3]

2. Hypothetical Mechanism of Action: Quorum Sensing Inhibition

For illustrative purposes, we will hypothesize that this compound acts by disrupting a key bacterial signaling pathway, such as quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[1] In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules.[5][6] By interfering with this pathway, this compound could potentially inhibit virulence factor expression and biofilm formation, representing an attractive anti-virulence strategy.[1]

3. Experimental Protocols

The following are key protocols for the initial screening and characterization of a novel antibacterial compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8] This protocol uses the broth microdilution method, a standard technique for determining MIC values, by testing a range of serially diluted compound concentrations against a standardized bacterial inoculum.[3][9][10]

Materials

-

This compound stock solution (of known concentration)

-

Sterile 96-well microtiter plates[10]

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Sterile saline or Phosphate-Buffered Saline (PBS)

-

Spectrophotometer or McFarland standards

-

Microplate reader

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (vehicle/solvent used for the compound)

Procedure

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB.[11] c. Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] d. Dilute the standardized bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

Preparation of Compound Dilutions: a. Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.[10] b. For example, add 100 µL of CAMHB to wells 2 through 11. c. Add 200 µL of the highest concentration of this compound to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting, and continue this serial dilution process to well 10. Discard 100 µL from well 10. e. Well 11 should contain only 100 µL of CAMHB (growth control), and well 12 should contain 200 µL of CAMHB (sterility control).[12]

-

Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension (from step 1d) to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to the sterility control (well 12).[11] b. Seal the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.[13] b. The result can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Bacterial Growth Curve Analysis

Principle

A bacterial growth curve plots the number of viable cells over time, revealing distinct growth phases.[14] This assay assesses the impact of this compound at various concentrations on the growth dynamics of a bacterial strain.[15]

Materials

-

Materials from Protocol 1

-

Sterile culture flasks or a 96-well plate for the microplate reader[16]

-

Shaking incubator

Procedure

-

Preparation: a. Prepare a standardized bacterial inoculum as described in Protocol 1 (steps 1a-1c). b. Dilute the inoculum in a larger volume of CAMHB to a starting OD₆₀₀ of approximately 0.05.

-

Assay Setup: a. In separate sterile flasks (or wells of a 96-well plate), add the diluted bacterial culture.[16] b. Add this compound to achieve final concentrations relevant to its MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC). c. Include a growth control flask containing the bacterial culture with no compound.[11]

-

Incubation and Measurement: a. Incubate the flasks at 37°C with constant agitation (e.g., 200 rpm). b. At regular time intervals (e.g., every 30-60 minutes) for up to 24 hours, aseptically remove an aliquot from each flask.[17] c. Measure the OD₆₀₀ of each aliquot using a spectrophotometer.[15] d. If using a microplate reader, the plate can be incubated within the reader, which can be programmed to take OD₆₀₀ readings automatically at set intervals.[16]

-

Data Analysis: a. Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) for each concentration to generate growth curves.[18] b. Compare the curves for the treated samples to the growth control to observe effects on the lag phase, exponential growth rate, and final cell density.

Protocol 3: Time-Kill Kinetic Assay

Principle

The time-kill kinetic assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[4] This assay is crucial for differentiating between bactericidal (killing) and bacteriostatic (growth-inhibiting) activity.[19][20] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[21]

Materials

-

Materials from Protocol 1

-

Sterile saline or PBS for dilutions

-

Sterile agar plates (e.g., Tryptic Soy Agar)

-

Sterile microcentrifuge tubes

Procedure

-

Preparation and Setup: a. Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB, as described in previous protocols. b. Add this compound at desired concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control flask without the compound.[4]

-

Incubation and Sampling: a. Incubate the flasks at 37°C with agitation. b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each flask.[12]

-

Viable Cell Counting: a. Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS. b. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: a. After incubation, count the number of colony-forming units (CFU) on the plates. b. Calculate the CFU/mL for each time point and concentration. c. Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. d. Compare the results to the growth control. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.[21]

4. Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Type | ATCC Number | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 25923 | 4 | 0.5 |

| Enterococcus faecalis | Gram-positive | 29212 | 8 | 4 |

| Escherichia coli | Gram-negative | 25922 | 16 | 1 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 | 2 |

| Klebsiella pneumoniae | Gram-negative | 13883 | 16 | 1 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Time-Kill Kinetic Data for this compound against S. aureus ATCC 25923

| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 8x MIC (log₁₀ CFU/mL) |

|---|---|---|---|---|

| 0 | 5.70 | 5.71 | 5.69 | 5.70 |

| 2 | 6.45 | 5.50 | 4.85 | 4.10 |

| 4 | 7.80 | 5.35 | 3.90 | 2.55 |

| 8 | 8.95 | 5.40 | 2.15 | <2.00 |

| 12 | 9.10 | 5.65 | <2.00 | <2.00 |

| 24 | 9.05 | 6.80 | <2.00 | <2.00 |